molecular formula C8H5ClF3NO B12838509 2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one

2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one

Cat. No.: B12838509
M. Wt: 223.58 g/mol
InChI Key: XOJXGDWFKSZQMR-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

2-chloro-1-[6-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c9-4-6(14)5-2-1-3-7(13-5)8(10,11)12/h1-3H,4H2

InChI Key

XOJXGDWFKSZQMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(=O)CCl

Origin of Product

United States

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